Cas no 782504-70-5 (4-(3-Ethoxy-benzyl)-piperidine)
4-(3-Ethoxy-benzyl)-piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,4-[(3-ethoxyphenyl)methyl]-
- 4-(3-ETHOXY-BENZYL)-PIPERIDINE
- Piperidine, 4-[(3-ethoxyphenyl)methyl]- (9CI)
- 4-(3-Ethoxybenzyl)piperidine
- LogP
- MFCD05863574
- AKOS017390836
- DTXSID70466533
- 4-[(3-ethoxyphenyl)methyl]piperidine
- EN300-1832369
- 782504-70-5
- 4-(3-Ethoxy-benzyl)-piperidine
-
- MDL: MFCD05863574
- Inchi: 1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3
- InChI Key: KOHPQSOFWQDMMT-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1)CC1CCNCC1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.3Ų
4-(3-Ethoxy-benzyl)-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940688-25mg |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940688-50mg |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940688-250mg |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 250mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR307715-1g |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 1g |
£344.00 | 2025-02-20 | ||
| abcr | AB213028-100 mg |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 100mg |
€127.00 | 2023-06-23 | ||
| abcr | AB213028-250 mg |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 250mg |
€212.00 | 2023-06-23 | ||
| abcr | AB213028-1 g |
4-(3-Ethoxy-benzyl)-piperidine |
782504-70-5 | 1g |
€501.00 | 2023-06-23 | ||
| abcr | AB213028-500mg |
4-(3-Ethoxy-benzyl)-piperidine; . |
782504-70-5 | 500mg |
€309.30 | 2025-04-16 | ||
| abcr | AB213028-2.5g |
4-(3-Ethoxy-benzyl)-piperidine; . |
782504-70-5 | 2.5g |
€868.20 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593960-1g |
4-(3-Ethoxybenzyl)piperidine |
782504-70-5 | 98% | 1g |
¥4119.00 | 2024-07-28 |
4-(3-Ethoxy-benzyl)-piperidine Suppliers
4-(3-Ethoxy-benzyl)-piperidine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-(3-Ethoxy-benzyl)-piperidine
Professional Introduction to 4-(3-Ethoxy-benzyl)-piperidine and CAS No. 782504-70-5
4-(3-Ethoxy-benzyl)-piperidine, identified by the chemical compound identifier CAS No. 782504-70-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-known for its diverse applications in drug development due to its structural versatility and biological activity. The presence of the ethoxy-benzyl group in its molecular structure contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The piperidine ring is a six-membered heterocyclic amine that is commonly found in numerous bioactive compounds. Its ability to serve as a scaffold for drug design is attributed to its capacity to mimic the conformational flexibility of natural amino acids, thereby facilitating interactions with biological targets. In particular, 4-(3-Ethoxy-benzyl)-piperidine has garnered attention for its potential role in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of structural modifications in enhancing the pharmacological efficacy of piperidine derivatives. The ethoxy-benzyl substituent in 4-(3-Ethoxy-benzyl)-piperidine introduces a hydrophobic region that can improve membrane permeability, while also providing a site for further functionalization. This dual functionality makes it an attractive building block for designing molecules with improved pharmacokinetic profiles.
In the context of contemporary research, 4-(3-Ethoxy-benzyl)-piperidine has been explored as a precursor in the synthesis of compounds targeting neurological disorders. Piperidine-based molecules have shown promise in modulating neurotransmitter systems, and the introduction of the ethoxy-benzyl group has been found to enhance binding affinity and selectivity. For instance, studies have demonstrated that derivatives of this compound exhibit potential as serotonin receptor modulators, which could be relevant in treating conditions such as depression and anxiety.
The synthesis of 4-(3-Ethoxy-benzyl)-piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the piperidine ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve more efficient and selective transformations. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both laboratory research and potential industrial applications.
The biological activity of 4-(3-Ethoxy-benzyl)-piperidine has been investigated through various in vitro and in vivo assays. Preliminary studies suggest that it may possess properties such as antipsychotic and anxiolytic effects, although further research is necessary to fully elucidate its mechanism of action. The compound's ability to interact with multiple receptor targets makes it a promising candidate for developing multitarget drugs, which are increasingly favored in modern medicine due to their potential for reduced side effects and enhanced therapeutic efficacy.
The role of computational chemistry in understanding the behavior of 4-(3-Ethoxy-benzyl)-piperidine cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and metabolic pathways, providing valuable insights into its potential pharmacological properties. These computational approaches complement experimental data, allowing researchers to design more effective derivatives with tailored biological activities.
In conclusion, 4-(3-Ethoxy-benzyl)-piperidine, identified by CAS No. 782504-70-5, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of drug design principles continues to evolve, compounds like this are poised to play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.
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